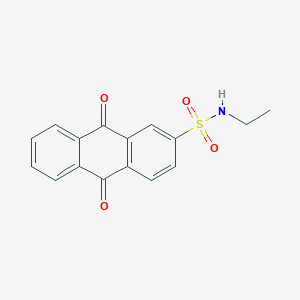

N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

N-Ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-based sulfonamide derivative characterized by a 9,10-dioxoanthracene core substituted with a sulfonamide group at position 2, where the sulfonamide nitrogen is further alkylated with an ethyl group.

Properties

IUPAC Name |

N-ethyl-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-2-17-22(20,21)10-7-8-13-14(9-10)16(19)12-6-4-3-5-11(12)15(13)18/h3-9,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPNXGUFEOXHEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-anthraquinone with ethylamine and a sulfonating agent. The reaction conditions often include:

Temperature: Moderate to high temperatures (around 80-120°C)

Solvent: Common solvents include dichloromethane or toluene

Catalysts: Acidic catalysts like sulfuric acid or Lewis acids

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives with additional oxygen-containing groups, while reduction may produce hydroxyanthracene derivatives.

Scientific Research Applications

N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone core.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism by which N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the anthraquinone core can participate in redox reactions. These interactions can modulate biological pathways, leading to various therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Table 2: Bioactivity of Select Analogs

Biological Activity

N-ethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an anthracene-based structure with a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 375.4 g/mol. The presence of both dioxo and sulfonamide groups suggests significant reactivity and potential biological properties.

Anticancer Activity

This compound has been studied for its anticancer properties. Research indicates that compounds with an anthracene core can intercalate with DNA, potentially disrupting replication and transcription processes. This mechanism is crucial for the development of anticancer agents as it can lead to apoptosis in cancer cells.

Antimicrobial Properties

The sulfonamide group in the compound is known for its antimicrobial activity. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This mechanism has been well-established in other sulfonamide-containing compounds.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and reducing toxicity. Various analogs have been synthesized to explore modifications that enhance biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | Benzyl group instead of ethyl | Potentially enhanced lipophilicity |

| N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | Two hydroxyethyl groups | Increased solubility in aqueous environments |

| Sodium 1-amino-4-(1-naphthylamino)-9,10-dioxo-9,10-dihydroanthracene 2-sulfonate | Amino group substitution | Selective inhibition against specific enzymes |

These modifications highlight how structural changes can influence the compound's solubility and interaction with biological targets.

Case Studies and Research Findings

- Antitumor Efficacy : A study investigated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value in the low micromolar range. This suggests that the compound could be a candidate for further development as an anticancer agent.

- Inhibition of Enzymatic Activity : Inhibition studies demonstrated that this compound could effectively inhibit ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), which are involved in purinergic signaling pathways relevant to cancer progression and inflammation . The inhibition was concentration-dependent, indicating potential therapeutic applications.

- Antimicrobial Testing : The antimicrobial activity was assessed against various bacterial strains. The compound exhibited promising results comparable to traditional sulfa drugs, suggesting it may serve as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.